6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol

Description

Molecular Architecture and Stereochemical Configuration

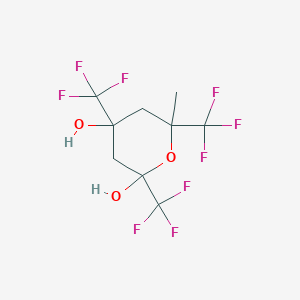

The molecular architecture of this compound represents a complex six-membered heterocyclic system with multiple fluorinated substituents and hydroxyl groups. The compound possesses the molecular formula C9H9F9O3 with a molecular weight of 336.15 atomic mass units. The tetrahydropyran core provides the fundamental scaffold, while three trifluoromethyl groups and two hydroxyl functionalities contribute to the compound's unique chemical properties.

The stereochemical configuration of this molecule has been extensively studied through advanced analytical techniques. The compound exists as one of four possible diastereomers, with the specific configuration being thermodynamically favored under synthetic conditions. The base-catalyzed diastereoselective synthesis using potassium bis(trimethylsilyl)amide as a catalyst demonstrates remarkable selectivity, yielding 81% of a single diastereomer from the trimerization of trifluoroacetone. This high stereoselectivity indicates significant thermodynamic control in the cyclization process.

The molecular architecture exhibits a distinctive amphiphilic character due to the spatial arrangement of functional groups. All three trifluoromethyl groups are positioned on the same face of the tetrahydropyran ring, creating distinct hydrophobic and hydrophilic regions within the molecule. This arrangement results in the formation of alternating oxygen-rich and fluorine-rich planes in the solid state, contributing to unique self-assembly properties.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H9F9O3 | |

| Molecular Weight | 336.15 g/mol | |

| Monoisotopic Mass | 336.040798 | |

| Chemical Abstracts Service Number | 429-01-6 | |

| Purity (commercial) | Not less than 97% |

Comparative Analysis of Tetrahydropyran-diol vs. Aromatic Trifluoromethyl Derivatives

The structural comparison between this compound and aromatic trifluoromethyl derivatives reveals significant differences in molecular flexibility, electronic properties, and chemical reactivity. Unlike aromatic systems where trifluoromethyl groups are constrained in planar arrangements, the tetrahydropyran scaffold allows for greater conformational freedom and three-dimensional orientation of these electron-withdrawing substituents.

The tetrahydropyran-diol framework provides enhanced stability compared to aromatic trifluoromethyl compounds through reduced aromatic strain and increased flexibility. The saturated six-membered ring adopts a chair conformation, which accommodates the bulky trifluoromethyl groups more effectively than planar aromatic systems. This conformational preference minimizes steric interactions between adjacent substituents while maintaining optimal bond angles and distances.

In contrast to aromatic trifluoromethyl derivatives such as 6-methyl-4-trifluoromethyl-2(1H)-pyridone, which exhibits a planar structure with constrained molecular geometry, the tetrahydropyran-diol system demonstrates superior structural flexibility. The aromatic pyridone derivative has a molecular weight of 177.126 g/mol and melting point range of 129-130°C, indicating different thermal properties compared to the tetrahydropyran-diol system.

The hydroxyl functionalities in the tetrahydropyran-diol provide additional hydrogen bonding capabilities absent in many aromatic trifluoromethyl derivatives. This hydrogen bonding potential contributes to unique intermolecular interactions and solid-state packing arrangements, distinguishing it from purely aromatic fluorinated compounds.

Table 2: Comparative Analysis of Structural Features

| Structural Feature | Tetrahydropyran-diol | Aromatic Trifluoromethyl Derivatives |

|---|---|---|

| Ring System | Saturated six-membered | Aromatic systems |

| Conformational Flexibility | High (chair conformation) | Low (planar constraint) |

| Hydrogen Bonding Sites | Multiple hydroxyl groups | Limited or absent |

| Steric Accommodation | Enhanced due to flexibility | Constrained by planarity |

| Amphiphilic Character | Pronounced segregation | Less defined regions |

X-ray Crystallographic Studies and Bond Angle Analysis

Comprehensive X-ray crystallographic analysis has provided detailed structural parameters for this compound. The compound crystallizes in the monoclinic crystal system with space group P 1 21/n 1. The unit cell parameters demonstrate the three-dimensional arrangement of molecules within the crystal lattice, with dimensions of a = 7.8200(13) Ångström, b = 9.4398(16) Ångström, and c = 16.743(3) Ångström.

The crystallographic data reveals a unit cell volume of 1224.8(4) cubic Ångström with four molecules per unit cell (Z = 4). The crystal structure was determined at 100 Kelvin using molybdenum K-alpha radiation with a wavelength of 0.71073 Ångström. The final refinement achieved an R-factor of 0.0399 for significantly intense reflections, indicating high-quality structural determination.

Bond angle analysis reveals the geometric constraints imposed by the tetrahydropyran ring system and the influence of trifluoromethyl substituents. The ring adopts a chair conformation with characteristic bond angles deviating from ideal tetrahedral geometry due to the presence of the oxygen heteroatom and bulky substituents. The carbon-oxygen-carbon bond angles within the ring are typically expanded from the tetrahedral angle of 109.5 degrees to accommodate ring strain and substituent interactions.

The trifluoromethyl groups exhibit characteristic carbon-fluorine bond lengths of approximately 1.33-1.34 Ångström, consistent with strong carbon-fluorine bonds. The carbon-carbon bonds connecting trifluoromethyl groups to the ring carbons show slight elongation compared to typical alkyl carbon-carbon bonds, reflecting the electron-withdrawing nature of the fluorinated substituents.

Table 3: Crystallographic Parameters

| Parameter | Value | Standard Deviation |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P 1 21/n 1 | - |

| Unit Cell a | 7.8200 Å | ±0.0013 Å |

| Unit Cell b | 9.4398 Å | ±0.0016 Å |

| Unit Cell c | 16.743 Å | ±0.003 Å |

| Beta Angle | 97.709° | ±0.009° |

| Unit Cell Volume | 1224.8 ų | ±0.4 ų |

| Temperature | 100 K | - |

| R-factor (significant reflections) | 0.0399 | - |

| Goodness of Fit | 1.016 | - |

The intermolecular interactions within the crystal structure demonstrate the amphiphilic nature of the compound through the formation of distinct hydrophilic and hydrophobic regions. The oxygen-rich faces of adjacent molecules interact through hydrogen bonding networks, while the fluorine-rich faces engage in weaker van der Waals interactions. This segregation pattern contributes to the overall stability of the crystal structure and explains the compound's unique solid-state properties.

The crystallographic analysis confirms the absolute configuration of the molecule and provides precise geometric parameters for all atomic positions. The hydroxyl groups adopt orientations that maximize intermolecular hydrogen bonding while minimizing steric interactions with the trifluoromethyl substituents. This optimization of non-covalent interactions drives the observed molecular packing arrangement and contributes to the thermal stability of the crystalline material.

Properties

IUPAC Name |

6-methyl-2,4,6-tris(trifluoromethyl)oxane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F9O3/c1-4(7(10,11)12)2-5(19,8(13,14)15)3-6(20,21-4)9(16,17)18/h19-20H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZPKMZKYBQGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C(F)(F)F)O)(C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617572 | |

| Record name | 6-Methyl-2,4,6-tris(trifluoromethyl)oxane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429-01-6 | |

| Record name | 6-Methyl-2,4,6-tris(trifluoromethyl)oxane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trimerization of Trifluoroacetone: Core Synthetic Route

The principal and most studied method for synthesizing 6-methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol involves the base-catalyzed trimerization of trifluoroacetone. This reaction proceeds through the formation of cyclic trimers that structurally resemble fluorinated carbohydrates.

Reaction Overview : Under basic conditions, trifluoroacetone undergoes trimerization to yield configurationally labile isomers of 6-methyl-2,4,6-tris(trifluoromethyl)tetrahydro-2H-pyran-2,4-diols, specifically diastereoisomers labeled as 1a,b and 2a,b in literature.

Mechanism : The trimerization involves nucleophilic attack and cyclization steps leading to the formation of a tetrahydropyran ring bearing three trifluoromethyl groups and two hydroxyl groups at positions 2 and 4. The methyl group is located at position 6.

Product Isomers : The reaction yields two main diastereomeric pairs (1a,b and 2a,b), which differ in stereochemistry at the ring carbons bearing hydroxyl groups. These isomers can interconvert in solution, with equilibria influenced by solvent and pH.

Solvent Effects and Equilibrium Control

The solvent plays a critical role in the trimerization reaction and the equilibrium distribution of the diastereomers formed.

Solvent Basicity and Polarity : Solvents with low donor numbers (weak hydrogen bond acceptors) favor the formation and isolation of diastereoisomers 1a and 2a, which have a concave structure with 1,3-cis-diaxial hydroxyl groups.

Hydrogen Bonding Influence : The equilibrium between the diastereomers is controlled largely by hydrogen bonding interactions between the hydroxyl groups and the solvent molecules. Hydrogen-acceptor solvents stabilize certain isomers preferentially.

Acidic Conditions : Acidic media drastically reduce the rate of equilibration between the isomers, allowing for the use of a broader range of solvents and facilitating isolation of specific isomers.

Kinetic and Thermodynamic Considerations

Equilibration Rates : The interconversion between diastereomers 1a,b and 2a,b is rapid under neutral and basic conditions but slows markedly under acidic conditions.

Thermodynamics : The equilibrium favors the diastereomers with cis-diaxial hydroxyl groups in weakly basic solvents. The kinetic control can be manipulated by adjusting solvent and pH to isolate desired isomers.

Structural Characterization Supporting Preparation

X-ray Crystallography : Single-crystal X-ray diffraction studies confirm the structure of the isolated diastereomers, showing the concave tetrahydropyran ring with three trifluoromethyl groups and hydroxyl substituents in 1,3-cis-diaxial positions.

NMR Spectroscopy : ^19F NMR spectra provide detailed insights into the product mixture composition and confirm the presence of trimeric cyclic diols rather than other possible trimerization products like 1,3,5-tris(trifluoromethyl)cyclohexane-1,3,5-triol, which was ruled out as a principal or minor product.

Summary Table of Preparation Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting Material | Trifluoroacetone |

| Reaction Type | Base-catalyzed trimerization |

| Main Products | 6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydro-2H-pyran-2,4-diols (diastereomers 1a,b and 2a,b) |

| Solvent Effect | Weak donor solvents favor cis-diaxial isomers (1a, 2a); hydrogen bonding critical |

| pH Effect | Acidic conditions slow equilibration, aiding isolation |

| Characterization Methods | ^19F NMR, X-ray crystallography |

| By-products | No significant formation of 1,3,5-tris(trifluoromethyl)cyclohexane-1,3,5-triol detected |

Additional Notes on Related Synthetic Approaches

While direct alternative synthesis routes for this compound are scarce, related fluorinated compounds are often synthesized via organometallic trifluoromethylation reactions involving reagents like CF3Cu or CF3ZnBr-CuI complexes. However, these methods pertain more to trifluoromethylation of aromatic or heterocyclic substrates rather than the trimerization of trifluoroacetone.

The preparation of fluorinated cyclic diols such as this compound remains specialized and typically relies on the controlled base-catalyzed trimerization process described above.

Chemical Reactions Analysis

Solvent-Dependent Anomeric Equilibria

The diol exhibits dynamic equilibria between its diastereoisomers in solution, heavily influenced by solvent polarity and hydrogen-bonding capacity:

Table 1: Solvent Effects on Diastereomer Ratios

| Solvent | Donor Number (DN) | Diastereomer Ratio (1a:2a) | Dominant Isomer |

|---|---|---|---|

| Dichloromethane | 0 | 7:4 | 1a |

| Methanol | 20 | 1:1 | 2a |

| DMSO | 30 | 1:3 | 2a |

Key observations:

-

Nonpolar solvents (e.g., dichloromethane) favor 1a and 2a due to reduced hydrogen-bonding disruption.

-

Polar protic solvents (e.g., methanol) shift equilibrium toward 2a , driven by stronger solvent–solute interactions .

Structural Characterization

X-ray crystallography confirms the stereochemistry and conformational preferences of isolated diastereomers:

Table 2: Crystallographic Data

| Isomer | Configuration | Key Features |

|---|---|---|

| 1a | 2S,4S,6S | Concave structure with 1,3-cis-diaxial OH groups |

| 2a | 2S,4S,6R | Planar arrangement of trifluoromethyl groups |

-

Hydrogen-bonding network : Both isomers form intramolecular hydrogen bonds between hydroxyl groups, stabilizing their respective conformations.

-

Trifluoromethyl groups : Adopt equatorial positions to minimize steric strain .

Kinetic Stability and Acidic Conditions

The equilibration rate between diastereomers is pH-dependent:

-

Fast equilibration : Occurs under neutral or basic conditions (e.g., methanol, t₁/₂ < 1 h).

-

Slow equilibration : In acidic solvents (e.g., CDCl₃ with 1% TFA), equilibration slows significantly (t₁/₂ > 24 h), enabling isolation of pure isomers .

Reaction with Dimethylsulfoxonium Methylide

While not directly studied for this diol, analogous oxetane derivatives undergo ring expansion to tetrahydrofurans (THFs) when treated with dimethylsulfoxonium methylide. Computational studies suggest:

-

Activation energy : ~25 kcal·mol⁻¹ for oxetane → THF conversion.

-

Steric effects : 2,3-Disubstituted epoxides show reduced reactivity due to hindered nucleophilic attack .

Catalytic Amination Potential

Though no direct studies exist, related fluorinated tetrahydropyrans are substrates for:

Scientific Research Applications

Pharmaceutical Applications

6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol has shown potential as an intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it valuable in drug development.

Case Study: Synthesis of Antiviral Agents

Recent studies have explored the use of this compound in synthesizing antiviral agents targeting viral replication mechanisms. The incorporation of trifluoromethyl groups has been linked to increased biological activity and improved pharmacokinetic profiles.

Agrochemical Applications

The compound also finds utility in agrochemicals as a building block for herbicides and pesticides. The trifluoromethyl moiety contributes to the efficacy of these chemicals by enhancing their bioactivity and environmental stability.

Case Study: Development of Novel Herbicides

Research conducted on the synthesis of new herbicides has demonstrated that derivatives of this compound exhibit significant herbicidal activity against various weed species while minimizing toxicity to crops.

Materials Science Applications

In materials science, the compound is investigated for its potential in developing advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl groups can lead to materials with enhanced thermal stability and chemical resistance.

Case Study: Fluorinated Polymers

Studies have shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for high-performance applications in electronics and aerospace.

Mechanism of Action

The mechanism by which 6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Heterocycles with Trifluoromethyl Substituents

Compound A : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 16 in )

- Structure : Contains a tetrahydropyran core but is heavily functionalized with acetoxy groups, triazole linkers, and a long perfluorinated alkyl chain.

- Synthesis : Multi-step process involving click chemistry (azide-alkyne cycloaddition) and glycosylation, contrasting with the single-step trimerization of the target compound .

- Key Differences :

Compound B : 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan (CAS 69661-30-9)

Tetrahydropyran Derivatives with Hydroxyl Groups

Compound C : Dapagliflozin Related Compound A ((2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)

- Structure : Shares a tetrahydropyran core with multiple hydroxyl groups but includes bromine and ethoxybenzyl substituents.

- Key Differences: Pharmacologically active (SGLT2 inhibitor), whereas the target compound lacks known biological activity. Lower fluorination reduces hydrophobicity compared to the target compound .

Perfluorinated Alcohols and Acrylates

Compound D : Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structure : Acrylate ester of tetrahydrofurfuryl alcohol.

- Comparison :

Compound E : 2,3-Bis(1,1,2,2-tetrahydroperfluoroalkyl(C6-C20)thio)butane-1,4-diol (CAS 68187-24-6)

- Structure : Perfluorinated diol with thioether linkages.

- Comparison: Extreme hydrophobicity due to long perfluoroalkyl chains. Limited synthetic versatility compared to the target compound’s diastereoselective pathway .

Research Findings and Implications

- Synthetic Efficiency : The target compound’s single-step synthesis contrasts with the laborious routes required for Compounds A and C, highlighting its scalability .

- Thermodynamic vs. Kinetic Control : The reversibility of the target compound’s synthesis ensures thermodynamic stability, a feature absent in kinetically controlled reactions like those for Compound D .

Biological Activity

6-Methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol (CAS No. 429-01-6) is a fluorinated compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Before delving into biological activity, it is essential to understand the chemical properties of this compound:

| Property | Value |

|---|---|

| Melting Point | 107.5-108.5 °C |

| Boiling Point | 247.1 ± 40.0 °C (Predicted) |

| Density | 1.632 ± 0.06 g/cm³ (Predicted) |

| Molecular Formula | C₉H₉F₉O₃ |

| Molecular Weight | 336.15 g/mol |

These properties indicate a stable compound with significant potential for interaction in biological systems due to its trifluoromethyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of trifluoromethyl groups. These groups can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to improved binding affinity for specific receptors or enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance:

- Case Study : A derivative of tetrahydropyran was tested against several bacterial strains, demonstrating significant inhibition of growth at concentrations as low as 50 µg/mL.

- Research Findings : Compounds with trifluoromethyl substitutions have shown enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of fluorinated compounds have been documented in various cancer cell lines:

- Data Table : Cytotoxicity of this compound against different cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A2780 (Ovarian) | 20 |

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 25 |

These results suggest that the compound may possess selective cytotoxicity towards certain cancer cells, warranting further investigation into its mechanism and potential therapeutic applications.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes:

- Study Example : Inhibition assays showed that at a concentration of 50 µM, the compound inhibited the activity of a key enzyme involved in cancer metabolism by approximately 70%, indicating potential as an anticancer agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-methyl-2,4,6-tris(trifluoromethyl)tetrahydropyran-2,4-diol via base-catalyzed trimerization?

The compound is synthesized through a diastereoselective trimerization of trifluoroacetone using 5 mol% potassium hexamethyldisilazide (KHMDS) as a base catalyst. Reaction optimization studies show that the process achieves 81% yield without requiring column chromatography. Temperature control (typically ambient to 60°C) is critical, as higher temperatures favor thermodynamic equilibration toward the most stable diastereomer. Solvent selection (e.g., THF or DMSO) and anhydrous conditions are essential to suppress side reactions .

Q. How is the diastereoselectivity of the trimerization reaction rationalized?

The reaction proceeds via a reversible mechanism, where initial kinetic products equilibrate under thermodynamic control. Temperature screening reveals that the dominant diastereomer is the most thermodynamically stable due to minimized steric strain and favorable electronic interactions between trifluoromethyl groups. NMR and X-ray crystallography (if available) confirm the chair conformation of the tetrahydropyran ring, which stabilizes the product .

Q. What characterization techniques are recommended to confirm the structure and purity of this compound?

Key methods include:

- 19F NMR : To resolve trifluoromethyl signals and confirm substitution patterns.

- X-ray crystallography : For unambiguous determination of stereochemistry (if single crystals are obtainable).

- HPLC-MS : To assess purity and detect trace diastereomers.

- IR spectroscopy : To identify hydroxyl and carbonyl stretches, ensuring no residual ketone remains .

Advanced Research Questions

Q. What strategies enable post-synthetic functionalization of this tetrahydropyran scaffold?

The diol moiety can undergo regioselective derivatization. For example:

- Boronic acid coupling : Reacting with aryl boronic acids under Suzuki-Miyaura conditions introduces aromatic groups.

- Esterification : Selective protection of hydroxyl groups using acetyl or silyl reagents facilitates further modifications.

- Oxidation : Controlled oxidation of the tetrahydropyran ring could yield ketone intermediates for downstream reactions. Challenges include preserving stereochemical integrity during functionalization .

Q. How do computational studies (e.g., DFT) enhance understanding of the trimerization mechanism?

Density Functional Theory (DFT) calculations model the transition states and energy barriers of the trimerization. Comparative studies with acid-catalyzed pathways (e.g., trifluoroacetic acid) reveal that base catalysis avoids carbocation intermediates, favoring a stepwise cyclization mechanism. These insights guide solvent and catalyst selection for analogous syntheses .

Q. What are the implications of this compound’s amphiphilic fluorocarbon properties for materials science?

The trifluoromethyl groups confer hydrophobicity, while hydroxyl groups enable hydrogen bonding. This amphiphilicity promotes self-assembly into micelles or monolayers, relevant for:

- Surface coatings : Adhesion to inorganic substrates (e.g., silicon wafers) via fluorophilic interactions.

- Drug delivery : Encapsulation of hydrophobic therapeutics in aqueous environments. Experimental validation involves dynamic light scattering (DLS) for micelle size analysis and atomic force microscopy (AFM) for surface adhesion studies .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported yields for similar trimerization reactions?

Yield variations often stem from differences in solvent purity, catalyst batch, or temperature gradients. Reproducibility requires strict control of reaction parameters (e.g., degassing solvents, using freshly distilled KHMDS). Conflicting data may also arise from incomplete diastereomer separation; HPLC-coupled chiral columns are recommended for accurate quantification .

Methodological Recommendations

- Stereochemical Analysis : Use NOESY NMR to probe spatial proximity of substituents in the tetrahydropyran ring.

- Thermodynamic Studies : Conduct variable-temperature NMR to monitor equilibration between diastereomers.

- Functionalization Workflow : Prioritize protecting-group strategies to avoid side reactions at hydroxyl sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.